endo-8-Azabicyclo[3.2.1]octan-2-ol
Overview
Description
“endo-8-Azabicyclo[3.2.1]octan-2-ol” is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as Tropine, 1αH,5αH-Tropan-3α-ol, Tropin, 2,3-Dihydro-3α-hydroxytropidine, and 3α-Tropanol . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The molecular structure of “endo-8-Azabicyclo[3.2.1]octan-2-ol” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 141.2108 .
Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C8H15NO and a molecular weight of 141.2108 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Field: Organic Chemistry
- Application : The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of endo-8-Azabicyclo[3.2.1]octan-2-ol, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
- Methods of Application : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
- Results : The 8-azabicyclo[3.2.1]octane architecture has been successfully synthesized using these methods . The results of these syntheses have contributed to the understanding and development of new synthetic methodologies .
Field: Drug Discovery
- Application : 2-Azabicyclo[3.2.1]octanes, which are related to endo-8-Azabicyclo[3.2.1]octan-2-ol, are nitrogen-containing heterocycles with significant potential in the field of drug discovery .
- Methods of Application : This core has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .
- Results : The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .
Field: Synthesis of Tropane Alkaloids
- Application : The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of endo-8-Azabicyclo[3.2.1]octan-2-ol, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
- Methods of Application : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
- Results : The 8-azabicyclo[3.2.1]octane architecture has been successfully synthesized using these methods . The results of these syntheses have contributed to the understanding and development of new synthetic methodologies .
Field: Drug Discovery
- Application : 2-Azabicyclo[3.2.1]octanes, which are related to endo-8-Azabicyclo[3.2.1]octan-2-ol, are nitrogen-containing heterocycles with significant potential in the field of drug discovery .
- Methods of Application : This core has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .
- Results : The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .
Field: Synthesis of Atropine Derivatives
- Application : (1R,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol, which is related to endo-8-Azabicyclo[3.2.1]octan-2-ol, is an intermediate for the synthesis of (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate . This compound can be synthesized from Atropine, a nerve agent that occurs naturally in plants of the nightshade family .
- Methods of Application : The synthesis of this compound involves the use of (1R,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol as a key intermediate .
- Results : The successful synthesis of this compound demonstrates the utility of endo-8-Azabicyclo[3.2.1]octan-2-ol and related compounds in the synthesis of complex organic molecules .
Field: Synthesis of Cytisine-like Alkaloids
- Application : The 2-azabicyclo[3.2.1]octane system, which is a part of the structure of endo-8-Azabicyclo[3.2.1]octan-2-ol, has gained significant interest in the past decades due to its synthetic and pharmacological potential . This core has been applied in the synthesis of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
- Methods of Application : The synthesis of these cytisine-like alkaloids involves the use of 2-azabicyclo[3.2.1]octane as a key synthetic intermediate . The unique structure of these compounds can make them a challenging scaffold to acquire .
- Results : The successful synthesis of these cytisine-like alkaloids demonstrates the utility of endo-8-Azabicyclo[3.2.1]octan-2-ol and related compounds in the synthesis of complex organic molecules .
Safety And Hazards
The safety data sheet for a similar compound, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, suggests that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
properties
IUPAC Name |
(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUQKRGAQMSJV-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC[C@H]1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
endo-8-Azabicyclo[3.2.1]octan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.